![molecular formula C28H45O6P B3011442 1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol CAS No. 474621-34-6](/img/structure/B3011442.png)
1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic phosphorus compounds often involves the strategic manipulation of phosphorus-containing moieties. In the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the synthesis was achieved through aromatic nucleophilic substitution, where lithium dimesitylphosphide reacted with hexafluorobenzene. This method showcases the ability to introduce phosphorus atoms into a fluorinated benzene ring, which can then be further modified. The subsequent oxidation and methylation of the phosphorus atoms led to the formation of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives. These reactions highlight the versatility of phosphorus chemistry in creating a variety of functional groups that can be tailored for specific properties or reactivities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using conventional spectroscopic methods, including 19F NMR, which is particularly useful for analyzing fluorinated structures. X-ray crystallography provided detailed insights into the molecular geometry, revealing unusually large bond angles around the phosphorus atoms. This structural information is crucial for understanding the electronic environment of the phosphorus centers and their influence on the compound's reactivity and physical properties .
Chemical Reactions Analysis
The reactivity of the synthesized compounds can be inferred from their structural characteristics. For instance, the steric hindrance around the phosphorus atoms may affect their ability to participate in further chemical reactions. The electrochemical measurements mentioned in the abstract suggest that redox properties were investigated, which is an important aspect of chemical reactivity, especially for compounds that may have applications in materials science or catalysis .
Physical and Chemical Properties Analysis
The thermal properties of organic phosphorus compounds can provide insights into their stability and potential applications. Thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC) are techniques used to study these properties. For example, the mass loss observed in a specific temperature range can indicate the thermal stability of the compound. The presence of exothermic and endothermic peaks in the DTG and DSC analyses, respectively, can be attributed to decomposition reactions and phase transitions, which are critical for understanding the behavior of the compound under thermal stress .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Development
A study by Wang et al. (2020) in "High Performance Polymers" involved the preparation and characterization of a phthalonitrile resin with a hyperbranched structure. This resin, while not directly 1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol, is related in its complex molecular architecture. The study found that the resin had good heat resistance and could be applied to high-temperature resistant and thermal protection materials, demonstrating the potential of complex organic molecules in advanced material science (Wang et al., 2020).
Organic Impurity Profiling in Synthetic Pathways
Heather et al. (2017) in "Drug Testing and Analysis" explored the synthesis and organic impurity profile of methylone prepared from catechol, which is structurally related to 1,3-Benzodioxol compounds. This study's findings are significant as they demonstrate the complexities involved in the synthesis of structurally similar compounds and the importance of understanding impurity profiles in pharmaceutical manufacturing (Heather et al., 2017).
Development of Novel Phosphorus-Containing Compounds
Lu et al. (2002) in "Zeitschrift für Naturforschung B" described the synthesis of new phosphorus-containing polycyclic large-ring systems involving heteroatoms. While the specific compound was not studied, the research illustrates the broader context of developing new compounds with complex structures, like those containing the 1,3-Benzodioxol moiety, and their potential applications in various fields, such as materials science (Lu et al., 2002).
Spectral Luminescence Properties in Chemistry
Kozlov et al. (2010) investigated the spectral luminescence properties of certain compounds in the "Russian Journal of Organic Chemistry." This study, while not directly focusing on 1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol, demonstrates the importance of understanding the spectral properties of complex organic compounds, which can have applications in fields like sensor technology and photonics (Kozlov et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45O6P/c1-17(2)22-10-7-19(5)13-25(22)33-35(30,34-26-14-20(6)8-11-23(26)18(3)4)28(29)21-9-12-24-27(15-21)32-16-31-24/h9,12,15,17-20,22-23,25-26,28-29H,7-8,10-11,13-14,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQVYHMMYQXXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC3=C(C=C2)OCO3)O)OC4CC(CCC4C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

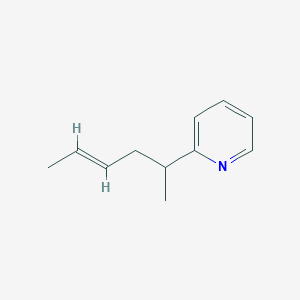
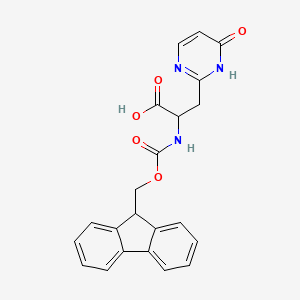
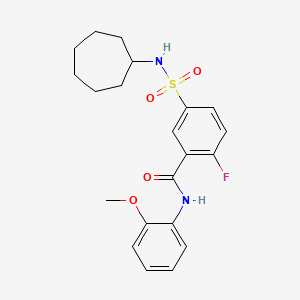
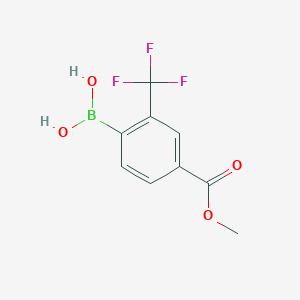
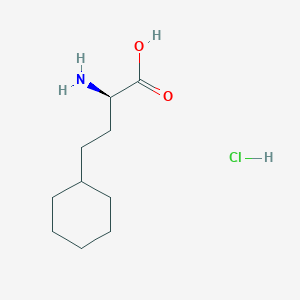
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)
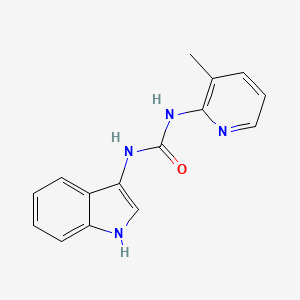
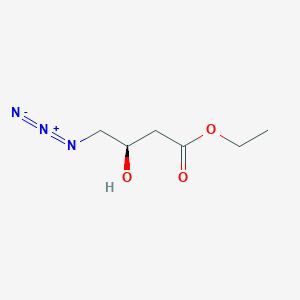
![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)
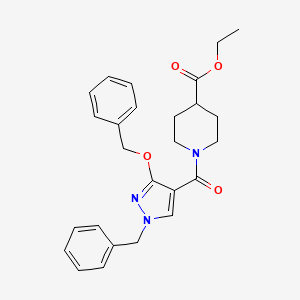
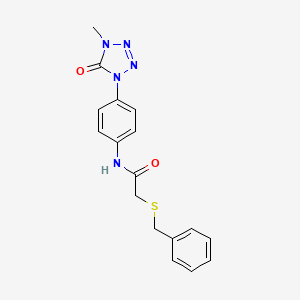
![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)